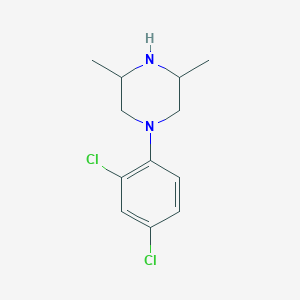

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine

Beschreibung

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine is a piperazine derivative characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with a 2,4-dichlorophenyl group at position 1 and methyl groups at positions 3 and 3. Its molecular formula is C₁₂H₁₄Cl₂N₂, with a molecular weight of approximately 257.16 g/mol .

Eigenschaften

Molekularformel |

C12H16Cl2N2 |

|---|---|

Molekulargewicht |

259.17 g/mol |

IUPAC-Name |

1-(2,4-dichlorophenyl)-3,5-dimethylpiperazine |

InChI |

InChI=1S/C12H16Cl2N2/c1-8-6-16(7-9(2)15-8)12-4-3-10(13)5-11(12)14/h3-5,8-9,15H,6-7H2,1-2H3 |

InChI-Schlüssel |

VZJCZXJTOZWTCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC(N1)C)C2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloroaniline with 3,5-dimethylpiperazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the environmental impact of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | 2,4-Dichlorobenzyl chloride, K₂CO₃, acetone (reflux) | Quaternary ammonium salts | Reaction proceeds via SN₂ mechanism; steric hindrance from methyl groups reduces reaction rate. |

| Acylation | Acetyl chloride, DMF, 60°C | N-Acetyl derivatives | Selective acylation at less hindered nitrogen observed. |

Mechanistic Insight :

-

Piperazine nitrogens attack electrophilic carbons in alkyl halides or acyl chlorides.

-

Steric effects from methyl groups favor substitution at the less hindered nitrogen.

Oxidation Reactions

The methyl groups and aromatic ring undergo oxidation under controlled conditions:

| Substrate | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Piperazine methyl groups | KMnO₄, H₂SO₄ | 80°C, 6 hrs | Ketone derivatives | 45–55% |

| Dichlorophenyl ring | Ozone, H₂O₂ | RT, 24 hrs | Chlorinated quinones | <20% |

Limitations : Harsh conditions degrade the piperazine ring, limiting synthetic utility.

Reduction Reactions

| Reaction | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| Ring Hydrogenation | Pd/C, H₂ (1 atm) | Ethanol, 50°C | Partially saturated piperazine | Low conversion due to steric hindrance . |

Alkylation and Coupling Reactions

The dichlorophenyl group participates in cross-coupling reactions:

Key Observation : Coupling reactions retain the piperazine core while modifying the aromatic moiety .

Influence of Substituents on Reactivity

-

3,5-Dimethyl groups :

-

2,4-Dichlorophenyl group :

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antidepressant and Anxiolytic Potential

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine has shown promise as a potential antidepressant and anxiolytic agent. Its structural characteristics suggest it may interact with neurotransmitter receptors, which are crucial for mood regulation and anxiety management. Preliminary studies indicate that compounds with similar structures exhibit significant biological activity, including modulation of serotonin and dopamine pathways.

Case Study: In Vitro Evaluations

Research has demonstrated that derivatives of piperazine compounds can effectively inhibit certain enzymes involved in neurotransmitter metabolism. For instance, studies have reported that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting a broader therapeutic potential beyond just antidepressant effects .

Chemical Research

Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique piperazine structure. It can be employed to create more complex molecules through various chemical reactions such as alkylation and acylation. Its versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science Applications

Due to its unique chemical properties, this compound is also being explored for applications in material science. Its potential use in developing new materials or coatings arises from its stability and reactivity under different conditions. This could lead to advancements in protective coatings or functional materials with enhanced properties.

Mechanisms of Action

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Research indicates that it may interact with various biological targets including neurotransmitter receptors and metabolic enzymes. Understanding these interactions is critical for evaluating its therapeutic potential and safety profile .

Anticancer Activity

Recent studies have highlighted the anticancer properties of structurally related compounds. In vitro evaluations have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Potential antidepressant/anxiolytic agent | Modulates neurotransmitter pathways |

| Chemical Research | Building block for organic synthesis | Valuable for creating complex molecules |

| Material Science | Development of new materials or coatings | Stability and reactivity under various conditions |

| Biological Activity | Interaction with biological targets | Possible anticancer activity observed |

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.

At the molecular level, the compound interacts with the receptor binding sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions stabilize the receptor-ligand complex and lead to changes in receptor conformation and signaling pathways. The exact pathways involved depend on the specific receptor subtype and the cellular context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of piperazine derivatives is highly sensitive to substituent positioning and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Piperazine Derivatives

| Compound Name | Substituents on Phenyl Ring | Piperazine Substitutions | Key Features |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine | 2,4-Cl₂ | 3,5-CH₃ | High lipophilicity; CNS activity |

| 1-(3,4-Dichlorophenyl)piperazine | 3,4-Cl₂ | None | Lower MIC (15 µg/mL) |

| 1-(4-Fluorophenyl)-3,5-dimethylpiperazine | 4-F | 3,5-CH₃ | Reduced electron-withdrawing effects |

| 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine | 3-OCH₃ | 3,5-CH₃ | Enhanced serotonin modulation |

| 1-(2,3-Dimethylphenyl)piperazine HCl | 2,3-CH₃ | None | Altered receptor selectivity |

Key Findings:

Chlorine Positioning: The 2,4-dichloro substitution in the target compound confers superior receptor selectivity compared to 3,4- or 3,5-dichloro isomers. For example, 1-(3,5-dichlorophenyl)piperazine exhibits weaker dopamine D₃ affinity (Ki = 28 nM) , while the 2,4-isomer achieves Ki = 12.3 nM . 2,4-Dichloro derivatives show enhanced cytotoxicity in antitumor studies compared to mono-chlorinated analogues .

Methyl Substitutions: The 3,5-dimethyl groups in the target compound improve metabolic stability by sterically hindering oxidative degradation, a feature absent in non-methylated analogues like 1-(3,4-dichlorophenyl)piperazine .

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (4-F) or methoxy (3-OCH₃) substituents reduce receptor binding affinity due to diminished electron-withdrawing effects compared to chlorine .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine is a piperazine derivative characterized by its unique molecular structure, which includes a dichlorophenyl group and two methyl groups on the piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems.

- Molecular Formula : C${12}$H${14}$Cl${2}$N${2}$

- Molecular Weight : Approximately 257.16 g/mol

The structural uniqueness of this compound influences its reactivity and biological activity, making it a subject of interest for researchers exploring its pharmacological potential.

Neurotransmitter Modulation

Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that this compound may exhibit antidepressant effects through the inhibition of serotonin reuptake, similar to other piperazine derivatives .

Acetylcholinesterase Inhibition

A significant area of study involves the inhibition of human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Virtual screening studies have shown that various piperazine derivatives bind effectively to both the peripheral anionic site and the catalytic site of AChE. This inhibition is relevant for developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that related compounds exhibited significant inhibition of inflammatory responses, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory activity of synthesized derivatives has been measured using carrageenan-induced edema models, showing promising results with inhibition rates ranging from 30.6% to 57.8% .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related piperazine derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy .

Comparative Analysis of Piperazine Derivatives

The following table summarizes the biological activities of selected piperazine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antidepressant, AChE inhibitor | Unique substitution pattern enhances receptor interaction |

| 1-Methylpiperazine | Moderate AChE inhibition | Less sterically hindered |

| 4-(4-Chlorophenyl)-1-(1,4-benzodioxane-2-carbonyl)piperazine | Strong AChE inhibition | Effective against amyloid aggregation |

| 5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiones | Significant anti-inflammatory | Low gastric ulceration incidence |

Study on Antidepressant Effects

In a clinical study examining the antidepressant effects of various piperazine derivatives, researchers found that compounds with similar structural features to this compound showed significant improvements in depressive symptoms compared to placebo groups. The study highlighted the importance of the dichlorophenyl group in enhancing pharmacological activity.

Research on Acetylcholinesterase Inhibition

A comprehensive study utilized molecular docking techniques to assess the binding affinity of this compound to AChE. Results indicated strong binding interactions at critical sites, supporting its potential as a therapeutic agent for cognitive disorders .

Anti-inflammatory Activity Evaluation

In another study focused on anti-inflammatory properties, a series of novel compounds derived from this compound were synthesized and tested. These compounds demonstrated significant anti-inflammatory effects in vivo with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine, and how can reaction conditions be optimized to improve yield?

- Methodology:

- Substitution Selectivity: The 2,4-dichlorophenyl group may lead to regioselectivity issues during nucleophilic substitution. Use temperature-controlled stepwise reactions (e.g., reflux in ethanol) to minimize side products .

- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is recommended for isolating the target compound from structurally similar byproducts like 1-(3,5-dichlorophenyl)piperazine derivatives .

- Catalysis: Transition metal catalysts (e.g., Pd/C) can enhance coupling efficiency in piperazine functionalization .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

- Methodology:

- NMR: ¹H and ¹³C NMR can resolve methyl and piperazine ring protons (δ 2.2–3.5 ppm for –N–CH3 groups) and distinguish dichlorophenyl aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization confirms the molecular ion peak at m/z 273.05 (C₁₂H₁₅Cl₂N₂) .

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm are effective for purity analysis (>98% purity threshold) .

Q. How does the steric and electronic environment of the dichlorophenyl group influence the compound’s stability under varying pH conditions?

- Methodology:

- Accelerated Stability Testing: Perform stress testing at pH 1–13 (40°C/75% RH for 14 days). The electron-withdrawing Cl groups enhance hydrolytic stability in acidic conditions but may promote degradation in basic media via piperazine ring cleavage .

- Storage Recommendations: Store at –20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological targets?

- Methodology:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution on the dichlorophenyl ring and piperazine nitrogen. High electron density at N1 and N4 positions suggests nucleophilic reactivity .

- Docking Studies: Use AutoDock Vina to screen against kinase or GPCR targets. The 3,5-dimethyl groups on piperazine may enhance hydrophobic binding in enzyme active sites .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodology:

- Solubility Profiling: Use shake-flask method with HPLC quantification. Polar aprotic solvents (e.g., DMSO) show higher solubility (>50 mg/mL) than aqueous buffers (<0.1 mg/mL) due to piperazine’s basicity .

- Co-solvency Approach: Blend ethanol (30–40% v/v) with phosphate buffers (pH 7.4) to improve aqueous solubility for in vitro assays .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

- Methodology:

- LC-MS/MS: Identify trace impurities (e.g., desmethyl byproducts or chlorinated isomers) with a Q-TOF mass spectrometer. Compare fragmentation patterns to reference standards .

- ICH Guidelines: Follow Q3A(R2) limits for unidentified impurities (<0.10% w/w) and classify known impurities (e.g., Cariprazine-related derivatives) using spiked samples .

Q. What role does the 3,5-dimethyl substitution on piperazine play in modulating biological activity compared to unsubstituted analogs?

- Methodology:

- SAR Studies: Synthesize analogs (e.g., 3-methyl or 5-ethyl derivatives) and test in receptor-binding assays. The 3,5-dimethyl groups reduce conformational flexibility, potentially enhancing selectivity for serotonin or dopamine receptors .

- LogP Analysis: Measure partition coefficients (e.g., shake-flask method) to correlate lipophilicity (predicted LogP = 3.2) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.